molecular formula C12H17NO3 B13689194 Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate

Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate

Cat. No.: B13689194
M. Wt: 223.27 g/mol
InChI Key: UANOHAVRSZZHRC-UHFFFAOYSA-N
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Description

Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate typically involves the reaction of benzylamine with methyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzylamine attacks the bromo group, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl ®-3-[benzyl(methyl)amino]-2-oxopropanoate.

    Reduction: Regeneration of the original hydroxy compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxy group and the amino group play crucial roles in its binding affinity and specificity, enabling it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyl(methyl)amino)propanoate hydrochloride
  • N-Benzyl-N-methyl-2-hydroxypropanamide

Uniqueness

Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate is unique due to its chiral nature and the presence of both a hydroxy group and a benzylamino group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-[benzyl(methyl)amino]-2-hydroxypropanoate

InChI

InChI=1S/C12H17NO3/c1-13(9-11(14)12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3

InChI Key

UANOHAVRSZZHRC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)OC)O

Origin of Product

United States

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